molecular formula C23H25FN4O2 B2428434 3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775384-85-4

3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2428434
CAS No.: 1775384-85-4
M. Wt: 408.477
InChI Key: KKJDHHIRFBMECJ-UHFFFAOYSA-N
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Description

3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given its structural features, it could potentially interact with a variety of biological targets. For example, piperidine derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the construction of the triazolone moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c1-16-5-7-17(8-6-16)15-28-22(25-26-23(28)30)19-9-11-27(12-10-19)21(29)14-18-3-2-4-20(24)13-18/h2-8,13,19H,9-12,14-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJDHHIRFBMECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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